N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S3/c17-21(18,11-3-1-8-19-11)14-6-4-10-9-20-12(15-10)16-7-2-5-13-16/h1-3,5,7-9,14H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRFDZFMIGUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis remains the most reliable method for constructing the central heterocycle. Adaptation of protocols from and yields:
Reaction Scheme
- Starting Material : 4-(2-Aminoethyl)thiazole-2-carboxylate
- Thiourea Derivative : Pyrazole-1-carbothioamide (prepared via treatment of pyrazole-1-carbonitrile with H₂S)
- Cyclization : React with α-bromoacetophenone in ethanol at reflux (12 h)
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 12–14 h |
| Catalyst | Triethylamine (2.5 eqv) |
| Yield | 68–72% |
Characterization data aligns with literature values for analogous thiazoles:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 3.1 Hz, 1H, thiazole-H), 4.12 (t, J = 6.5 Hz, 2H, CH₂), 3.45 (q, J = 6.3 Hz, 2H, NH₂)
- IR (KBr): ν 3250 (N-H), 1635 (C=N), 1540 cm⁻¹ (C-S)
Preparation of Thiophene-2-Sulfonyl Chloride
Following sulfonation strategies from:
Stepwise Procedure
- Chlorosulfonation : Thiophene (1.0 eqv) reacted with ClSO₃H (3.0 eqv) in CH₂Cl₂ at -5°C
- Quenching : Gradual addition to ice-water mixture
- Isolation : Extract with DCM, dry over MgSO₄, concentrate in vacuo
Critical Parameters
| Stage | Optimization Criteria |
|---|---|
| Temperature Control | Maintain below 0°C to prevent di-sulfonation |
| Solvent Ratio | 1:4 thiophene:ClSO₃H |
| Purity | ≥95% by GC-MS |
Sulfonamide Coupling Reaction
Convergent synthesis via nucleophilic acyl substitution adapted from:
Experimental Protocol
- Reactants :
- 2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethylamine (1.0 eqv)
- Thiophene-2-sulfonyl chloride (1.2 eqv)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 eqv)
- Solvent : Tetrahydrofuran (THF), anhydrous
- Conditions : Stir 24 h at 25°C under N₂ atmosphere
Workup
- Filter precipitated HCl-DIPEA salt
- Concentrate filtrate, purify via silica chromatography (EtOAc/hexane 3:7)
- Recrystallize from ethanol/water (4:1)
Yield Optimization
| Factor | Impact on Yield |
|---|---|
| Amine Purity | ≥98% required for >70% yield |
| Solvent Polarity | THF superior to DMF/DCM |
| Stoichiometry | 1.2:1 sulfonyl chloride:amine optimal |
Spectroscopic Validation
- ¹³C NMR (101 MHz, CDCl₃): δ 161.2 (C=S), 149.8 (pyrazole-C), 142.1 (thiophene-C), 128.4–126.7 (aromatic C), 45.3 (CH₂N)
- HRMS (ESI+): m/z calcd for C₁₂H₁₂N₄O₂S₃ [M+H]⁺ 363.0234, found 363.0231
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting methods from, microwave irradiation reduces reaction times:
Comparative Data
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 35 min |
| Yield | 68% | 72% |
| Purity | 95% | 98% |
Solid-Phase Synthesis
Immobilized sulfonyl chloride resins enable sequential functionalization, though with lower yields (42–48%).
Challenges and Optimization Strategies
Key Issues
- Regioselectivity in Pyrazole Substitution : Controlled by using bulky directing groups at N-1 position
- Sulfonyl Chloride Stability : Store under Ar at -20°C with molecular sieves
- Amine Protection : Boc-protected intermediates prevent unwanted side reactions during thiazole formation
Scale-Up Considerations
| Stage | Industrial Adaptation |
|---|---|
| Thiazole Synthesis | Continuous flow reactor |
| Sulfonation | Falling film sulfonator |
| Crystallization | Anti-solvent precipitation |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole: Known for its antimicrobial activities.
1,3-thiazole derivatives: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of pyrazole, thiazole, and thiophene moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that integrates multiple heterocyclic structures, specifically pyrazole, thiazole, and thiophene moieties. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry. Recent studies have begun to elucidate its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Synthesis of the Thiazole Ring : The pyrazole derivative is then reacted with α-haloketones in the presence of a base to form the thiazole ring.
- Coupling with Thiophene : The thiazole derivative is further reacted with thiophene sulfonamide under appropriate conditions to yield the final compound.
This compound has a molecular formula of and a molecular weight of approximately 358.45 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | E. coli | 0.25 |
Anticancer Activity
The anticancer potential of this compound is supported by its ability to inhibit key signaling pathways involved in tumor growth. Research indicates that compounds with similar structures can inhibit various kinases associated with cancer proliferation:
- Cell Lines Tested : Significant antiproliferative activity has been observed against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.75 |
| MCF-7 | 4.21 |
| HeLa | Not specified |
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. The mechanism involves modulation of inflammatory mediators and pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical signaling pathways:
- Kinase Inhibition : The compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways related to cell proliferation and survival.
- Binding Affinity : Molecular docking studies have shown that this compound binds effectively to targets involved in tumor growth and microbial resistance.
Case Studies
A study published in MDPI evaluated a series of pyrazolyl–thiazole derivatives, including those related to this compound). The results indicated significant antimicrobial activity against both bacterial and fungal strains, alongside notable antioxidant properties assessed through DPPH and hydroxyl radical scavenging assays .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide, and what key intermediates should be prioritized?
- Methodology : Begin with coupling pyrazole and thiazole moieties via nucleophilic substitution or cyclocondensation reactions. For example, thiazole-4-ethylamine intermediates can be synthesized using 2-cyanoacetamide derivatives as precursors, followed by sulfonylation with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Prioritize intermediates like 2-(1H-pyrazol-1-yl)thiazol-4-ethylamine and thiophene-2-sulfonyl chloride for efficient yield optimization.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns on the thiazole and pyrazole rings. IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography (via SHELXL refinement) resolves stereochemical ambiguities . Cross-reference spectral data with structurally analogous compounds, such as N-arylthiazole-sulfonamides .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for thiazole-sulfonamide derivatives, such as antimicrobial efficacy?
- Methodology : Conduct systematic dose-response assays under standardized conditions (e.g., CLSI guidelines) to minimize variability. Compare results against positive controls (e.g., ciprofloxacin for bacteria). Use chemoinformatics tools to analyze structure-activity relationships (SAR), focusing on substituent effects (e.g., fluorine or methyl groups) on potency . For conflicting data, validate findings through orthogonal assays (e.g., time-kill kinetics vs. MIC determinations) .
Q. What computational strategies are recommended for elucidating the binding mechanisms of this compound with target enzymes, and how should molecular dynamics (MD) simulations be parameterized?
- Methodology : Perform docking studies (AutoDock Vina, Glide) using crystal structures of homologous enzymes (e.g., bacterial dihydrofolate reductase). Parameterize MD simulations with the AMBER force field, incorporating explicit solvent models (TIP3P water) and 100-ns trajectories to assess binding stability. Validate predictions with mutagenesis experiments targeting predicted interaction residues (e.g., Asp27 and Arg98 in DHFR) .
Q. How can the aqueous solubility of this compound be systematically improved without compromising its pharmacological activity, based on structure-property relationship studies?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at metabolically tolerant positions (e.g., the pyrazole N1 or thiophene sulfonamide para-position). Use logP/logS predictors (e.g., ACD/Labs) to guide modifications. Synthesize analogs like N-(3-hydroxypropyl)thiazole-sulfonamide and compare solubility (via shake-flask method) and activity (e.g., MIC assays). Retain critical pharmacophores, such as the thiazole-ethyl spacer, to maintain target affinity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in cytotoxicity profiles of This compound across different cell lines?
- Methodology : Investigate cell-specific factors, such as efflux pump expression (e.g., P-gp) or metabolic enzyme activity (e.g., CYP3A4), using inhibitors (e.g., verapamil for P-gp). Perform transcriptomics (RNA-seq) to identify differentially expressed genes in resistant lines. Validate hypotheses with isogenic cell models (e.g., CRISPR-edited P-gp knockout lines) .
Experimental Design Considerations
Q. What in vitro models are most appropriate for evaluating the anti-inflammatory potential of this compound?
- Methodology : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Confirm specificity by comparing inhibition of NF-κB (luciferase reporter assay) vs. MAPK pathways (phospho-antibody Western blots). Include dexamethasone as a positive control .
Structural Optimization
Q. Which substituents on the pyrazole ring enhance target selectivity in kinase inhibition assays?
- Methodology : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃ at pyrazole C5) to improve hinge-binding interactions. Test against kinase panels (e.g., Eurofins KinaseProfiler) and analyze selectivity scores (Gini coefficients). Prioritize derivatives with <10% off-target activity at 1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
